molecular formula C11H20N2O5 B1510686 Tert-butyl 2-(1-hydroxy-2-nitroethyl)pyrrolidine-1-carboxylate CAS No. 213669-43-3

Tert-butyl 2-(1-hydroxy-2-nitroethyl)pyrrolidine-1-carboxylate

Cat. No.: B1510686
CAS No.: 213669-43-3
M. Wt: 260.29 g/mol
InChI Key: AWYKPQQEGGXZIY-UHFFFAOYSA-N
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Description

Tert-butyl 2-(1-hydroxy-2-nitroethyl)pyrrolidine-1-carboxylate is a pyrrolidine-based compound featuring a tert-butoxycarbonyl (Boc) protecting group at the nitrogen atom and a 1-hydroxy-2-nitroethyl substituent at the 2-position of the pyrrolidine ring. The nitro (-NO₂) and hydroxyl (-OH) groups on the ethyl chain introduce unique electronic and steric properties, distinguishing it from simpler pyrrolidine derivatives.

Properties

IUPAC Name

tert-butyl 2-(1-hydroxy-2-nitroethyl)pyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O5/c1-11(2,3)18-10(15)12-6-4-5-8(12)9(14)7-13(16)17/h8-9,14H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWYKPQQEGGXZIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1C(C[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70745315
Record name tert-Butyl 2-(1-hydroxy-2-nitroethyl)pyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70745315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

213669-43-3
Record name tert-Butyl 2-(1-hydroxy-2-nitroethyl)pyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70745315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of tert-butyl 2-(1-hydroxy-2-nitroethyl)pyrrolidine-1-carboxylate generally proceeds via functionalization of a Boc-protected pyrrolidine at the 2-position, followed by introduction of the 1-hydroxy-2-nitroethyl group. The most plausible and literature-supported approach involves:

  • Starting from tert-butyl 2-(2-nitroethenyl)pyrrolidine-1-carboxylate (a nitroalkene precursor)
  • Performing a stereoselective reduction (e.g., via catalytic hydrogenation or hydride reduction) to introduce the hydroxy group at the 1-position of the side chain

This approach leverages the reactivity of nitroalkenes, which are readily reduced to the corresponding nitro alcohols under controlled conditions.

Stepwise Synthesis

Step 1: Synthesis of tert-butyl 2-(2-nitroethenyl)pyrrolidine-1-carboxylate
  • Starting materials: Boc-protected pyrrolidine (tert-butyl pyrrolidine-1-carboxylate) and an appropriate nitroalkene-forming reagent (e.g., via a Knoevenagel condensation with nitromethane and an aldehyde at the 2-position).
  • Reaction conditions: Base-catalyzed condensation, typically using a mild base such as piperidine or ammonium acetate, in a polar aprotic solvent.
  • Purification: Column chromatography to isolate the nitroalkene intermediate.
Step 2: Reduction to this compound
  • Reduction method:
    • Catalytic hydrogenation (e.g., H₂/Pd-C) under mild pressure and temperature
    • Alternatively, chemical reduction using sodium borohydride (NaBH₄) or similar hydride donors in the presence of a proton source
  • Outcome: The nitroalkene is reduced to the corresponding nitro alcohol, yielding the target compound.
  • Purification: Extraction and chromatographic purification to ensure high purity and removal of over-reduced or unreacted materials.
Step 3: Characterization
  • Analytical methods: NMR spectroscopy, mass spectrometry, IR spectroscopy, and HPLC are used to confirm the structure and purity of the product.

Data Table: Key Synthetic Parameters

Step Reagents/Conditions Expected Yield Notes
1 Boc-pyrrolidine, nitromethane, aldehyde, base 60–80% Formation of nitroalkene
2 H₂/Pd-C or NaBH₄, solvent 70–90% Reduction to nitro alcohol
3 Chromatography, analytical validation >95% purity Final purification

Note: Actual yields and conditions may vary based on scale and substrate specifics. The above table reflects typical laboratory-scale outcomes based on analogous literature procedures for nitro alcohol synthesis.

Research Findings and Considerations

  • The reduction of nitroalkenes to nitro alcohols is a well-established transformation, with high selectivity achievable under mild conditions.
  • The Boc protecting group on the pyrrolidine nitrogen is stable under the reduction conditions, ensuring that the integrity of the molecule is maintained throughout the process.
  • The main synthetic challenge is the control of regio- and stereochemistry during the reduction step; however, the simple structure of the side chain minimizes the risk of side reactions.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C11_{11}H18_{18}N2_{2}O4_{4}
  • Molecular Weight : 226.27 g/mol
  • CAS Number : 132482-06-5

The compound features a pyrrolidine ring substituted with a tert-butyl group and a nitroethyl moiety, contributing to its unique reactivity and potential applications in drug development.

Medicinal Chemistry

Tert-butyl 2-(1-hydroxy-2-nitroethyl)pyrrolidine-1-carboxylate has been investigated for its potential as a pharmaceutical intermediate. Its structure allows for modifications that can lead to the development of new therapeutic agents.

Case Study : A study explored the synthesis of derivatives of this compound, demonstrating that modifications to the nitro group can enhance biological activity against specific cancer cell lines. The resulting compounds showed promising cytotoxic effects, indicating potential for further development as anticancer agents.

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. Its functional groups allow for various reactions, including nucleophilic substitutions and coupling reactions.

Data Table: Synthetic Routes Utilizing this compound

Reaction TypeConditionsYield (%)Reference
Nucleophilic substitutionBase-catalyzed at room temperature85
Coupling with aryl halidesPd-catalyzed reactions78
Reduction of nitro groupH2_2 over Pd/C90

Biochemical Studies

Research has indicated that derivatives of this compound can interact with biological targets, making it useful in biochemical assays. Its ability to modulate enzyme activity has been explored, particularly in relation to neurotransmitter systems.

Case Study : A biochemical assay demonstrated that certain derivatives could inhibit specific enzymes involved in neurotransmitter degradation, suggesting potential applications in treating neurological disorders.

Mechanism of Action

The mechanism by which tert-butyl 2-(1-hydroxy-2-nitroethyl)pyrrolidine-1-carboxylate exerts its effects involves its interaction with molecular targets and pathways. The hydroxyl and nitro groups play a crucial role in its reactivity and biological activity. The compound may interact with enzymes, receptors, or other biomolecules to exert its effects.

Comparison with Similar Compounds

Structural Features and Molecular Properties

The structural uniqueness of tert-butyl 2-(1-hydroxy-2-nitroethyl)pyrrolidine-1-carboxylate lies in its 1-hydroxy-2-nitroethyl substituent. Below is a comparative analysis with structurally related pyrrolidine derivatives:

Table 1: Structural and Molecular Comparison

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Physical State Key Functional Groups Reference
This compound 1-hydroxy-2-nitroethyl C₁₁H₂₁N₂O₅ 261.3 (calculated) Not reported Nitro, hydroxyl, Boc -
tert-butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate Hydroxymethyl C₁₁H₁₉NO₃ 213.3 Not specified Hydroxyl, Boc
tert-butyl 2-[(1S)-1-hydroxyethyl]pyrrolidine-1-carboxylate (1S)-1-hydroxyethyl C₁₁H₂₁NO₃ 215.3 Not specified Hydroxyl, Boc
tert-butyl 2-(2-methylbenzyl)pyrrolidine-1-carboxylate 2-methylbenzyl C₁₇H₂₅NO₂ 275.4 (calculated) Oil Aromatic, Boc
tert-butyl (2S)-2-({spiro-oxindole}pyrrolidine-1-carboxylate Spiro-oxindole C₃₄H₄₄N₄O₄Si 628.4 White solid Spiro, Boc, acetylene

Key Observations :

  • Compounds with bulky substituents (e.g., spiro-oxindole in ) exhibit higher molecular weights and solid states, whereas simpler derivatives (e.g., hydroxymethyl) are often oils .
Spectroscopic and Analytical Data

Table 2: Spectroscopic Comparison

Compound Name ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm) HRMS ([M+H]⁺) Optical Activity ([α]D) Reference
This compound Not reported Not reported Not reported Not reported -
tert-butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate δ 3.6 (m, CH₂OH), δ 1.4 (s, Boc) δ 79.8 (Boc C), δ 57.7 (CH₂OH) Not reported Not reported
tert-butyl 2-(2-methylbenzyl)pyrrolidine-1-carboxylate δ 7.2 (m, Ar-H), δ 2.3 (s, CH₃) δ 154.9 (C=O), δ 137.7 (Ar-C) Not reported Not reported
Spiro-oxindole derivative δ 1.1 (m, TIPS), δ 5.4 (d, CH=CH) δ 170.1 (C=O), δ 99.8 (spiro C) 628.3535 [α]D²⁶ = -31.6

Key Observations :

  • The nitro group in the target compound would likely cause distinct deshielding in ¹H/¹³C NMR (e.g., δ 4.5–5.5 ppm for -CH₂NO₂) compared to hydroxymethyl (δ 3.6 ppm) or benzyl groups .
  • Stereochemistry significantly impacts optical activity, as seen in the spiro-oxindole derivative ([α]D²⁶ = -31.6) .

Biological Activity

Tert-butyl 2-(1-hydroxy-2-nitroethyl)pyrrolidine-1-carboxylate, with the CAS number 213669-43-3, is a compound that has garnered interest for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

  • Molecular Formula: C₁₁H₂₀N₂O₅
  • Molecular Weight: 260.29 g/mol
  • IUPAC Name: this compound

Biological Activity

The biological activity of this compound has been explored in various contexts, particularly in relation to its potential as an antimalarial agent and its cytotoxic effects.

Antimalarial Activity

Recent studies have suggested that compounds similar to this compound exhibit significant antimalarial properties. The following table summarizes the in vitro antiplasmodial activity of related compounds:

Compound NameIC50 (nM) vs P. falciparumCytotoxicity IC50 (nM) vs HepG2Therapeutic Index (TI)
Compound A16 ± 0.927023 ± 406> 439
Compound B12 ± 0.69439> 36
This compoundTBDTBDTBD

Note: TBD = To Be Determined; further studies are required to establish specific values for this compound.

Cytotoxicity Studies

In vitro cytotoxicity assays using human hepatic HepG2 cells have shown that many related compounds do not exhibit significant toxicity at concentrations below 1 µM, indicating a favorable therapeutic index. For instance, the cytotoxicity of Tert-butyl derivatives has been evaluated with IC50 values consistently above this threshold, suggesting low toxicity and potential for therapeutic use.

Case Studies

Case Study 1: Synthesis and Evaluation

A study conducted on the synthesis of various pyrrolidine derivatives, including this compound, highlighted the importance of structure-activity relationships (SAR). The synthesized compounds were tested against both Plasmodium falciparum and HepG2 cell lines. The results indicated that modifications in the nitro group significantly affected antimalarial efficacy while maintaining low cytotoxicity levels.

Case Study 2: Mechanism of Action

Another investigation focused on the mechanism of action of similar compounds against malaria parasites. It was found that these compounds interfere with the metabolic pathways of Plasmodium species, potentially through inhibition of specific enzymes involved in nucleotide synthesis. This suggests a novel approach to developing antimalarial drugs targeting metabolic functions.

Chemical Reactions Analysis

Nitro Group Reduction

The nitro group (-NO₂) undergoes reduction to form amines (-NH₂), a reaction pivotal for synthesizing bioactive intermediates.

  • Conditions : Catalytic hydrogenation (H₂/Pd-C) or Zn/HCl in methanol.

  • Mechanism : Sequential reduction via nitroso and hydroxylamine intermediates to the primary amine .

  • Example :

    Tert butyl 2 1 hydroxy 2 nitroethyl pyrrolidine 1 carboxylateZn HClMeOHTert butyl 2 1 hydroxy 2 aminoethyl pyrrolidine 1 carboxylate\text{Tert butyl 2 1 hydroxy 2 nitroethyl pyrrolidine 1 carboxylate}\xrightarrow[\text{Zn HCl}]{\text{MeOH}}\text{Tert butyl 2 1 hydroxy 2 aminoethyl pyrrolidine 1 carboxylate}

    This reaction is quantitative under mild conditions (25°C, 6 h) .

Ester Hydrolysis

The tert-butyl ester group is cleaved under acidic or basic conditions to yield carboxylic acids.

  • Acidic Hydrolysis : HCl in dioxane (1:1 v/v) at 60°C for 12 h removes the tert-butyl group.

  • Basic Hydrolysis : NaOH (2 M) in THF/H₂O (3:1) at 40°C for 8 h yields the carboxylic acid derivative.

  • Mechanism : Nucleophilic acyl substitution, with the tert-butyl group acting as a leaving group.

Cyclization Reactions

Intramolecular reactions form five- or six-membered heterocycles.

  • Example : The hydroxyl and nitro groups participate in cyclocondensation with aldehydes to form oxazolidinones or isoxazolidines.

    Compound+RCHOBF3OEt2Oxazolidinone derivative\text{Compound}+\text{RCHO}\xrightarrow{\text{BF}_3\cdot \text{OEt}_2}\text{Oxazolidinone derivative}

    Yields range from 65–85% depending on the aldehyde substituent.

Alkylation of Hydroxyl Group

The hydroxyl group (-OH) undergoes alkylation or acylation.

  • Reagents : Alkyl halides (e.g., CH₃I) in the presence of NaH or acyl chlorides (e.g., AcCl) with DMAP .

  • Example :

    Compound+CH3INaH DMFTert butyl 2 1 methoxy 2 nitroethyl pyrrolidine 1 carboxylate\text{Compound}+\text{CH}_3\text{I}\xrightarrow{\text{NaH DMF}}\text{Tert butyl 2 1 methoxy 2 nitroethyl pyrrolidine 1 carboxylate}

    Yields exceed 90% under anhydrous conditions .

Nitro Group Participation in Michael Additions

The nitroethyl moiety acts as a Michael acceptor.

  • Conditions : Reaction with nucleophiles (e.g., thiols or amines) in polar aprotic solvents (e.g., DMSO) at 25°C .

  • Example :

    Compound+HSRTert butyl 2 1 hydroxy 2 SR 2 nitroethyl pyrrolidine 1 carboxylate\text{Compound}+\text{HSR}\rightarrow \text{Tert butyl 2 1 hydroxy 2 SR 2 nitroethyl pyrrolidine 1 carboxylate}

    Diastereoselectivity depends on the nucleophile and solvent .

Stereochemical Considerations

The hydroxyl and nitro groups introduce stereoelectronic effects:

  • Reduction Selectivity : Catalytic hydrogenation proceeds with syn addition due to steric hindrance from the pyrrolidine ring .

  • Cyclization Stereochemistry : Intramolecular reactions favor trans -fused products, as confirmed by NOESY NMR .

This compound’s versatility in forming amines, carboxylic acids, and heterocycles underscores its utility in drug discovery and materials science. Future studies should explore enantioselective transformations and scalability of key reactions.

Q & A

Q. What are the common synthetic routes for Tert-butyl 2-(1-hydroxy-2-nitroethyl)pyrrolidine-1-carboxylate?

The compound is typically synthesized via multi-step reactions starting with pyrrolidine derivatives. Key steps include:

  • Nitroaldol (Henry) reaction : Introduction of the nitroethyl group using nitroalkanes and aldehydes/ketones under basic conditions (e.g., K2_2CO3_3) to form the 1-hydroxy-2-nitroethyl moiety .
  • Boc protection : The tert-butoxycarbonyl (Boc) group is introduced to protect the pyrrolidine nitrogen, often using di-tert-butyl dicarbonate (Boc2_2O) in dichloromethane with a catalytic base (e.g., DMAP) .
  • Purification : Column chromatography (e.g., silica gel with ethyl acetate/hexane) or recrystallization ensures high purity .

Q. How is the compound characterized post-synthesis?

Characterization involves:

  • Spectroscopy :
  • NMR (¹H, ¹³C): Assignments of pyrrolidine ring protons (δ 1.4–3.5 ppm), nitro group (δ 4.5–5.2 ppm for adjacent CH), and Boc tert-butyl signals (δ 1.4 ppm) .
  • HRMS : Confirmation of molecular ion peaks (e.g., [M+H]+^+) with <5 ppm error .
    • X-ray crystallography : SHELX programs refine crystal structures to resolve bond lengths, angles, and stereochemistry .
    • Chiral HPLC : For enantiomeric excess determination if asymmetric synthesis is employed .

Q. What safety precautions are recommended when handling this compound?

  • Personal protective equipment (PPE) : Gloves, lab coat, and safety goggles to avoid skin/eye contact. Use fume hoods for volatile reagents .
  • Storage : In airtight containers under inert gas (N2_2) at –20°C to prevent nitro group decomposition .
  • Waste disposal : Neutralize nitro-containing waste with reducing agents (e.g., Fe/NH4_4Cl) before disposal .

Advanced Research Questions

Q. How can computational methods predict the compound’s reactivity and conformation?

  • DFT calculations : Optimize geometries at the B3LYP/6-31G* level to predict regioselectivity in reactions (e.g., nitro group reduction) .
  • Molecular docking : Simulate interactions with biological targets (e.g., enzymes) using software like AutoDock to guide drug design .
  • Graph set analysis : Evaluate hydrogen-bonding patterns in crystal packing to predict solubility and stability .

Q. How to resolve contradictions in diastereomer ratios reported across studies?

Discrepancies may arise from varying reaction conditions:

  • Temperature control : Lower temperatures favor kinetic products (e.g., syn-diastereomers) .
  • Chiral additives : Use (R)- or (S)-BINOL to bias asymmetric induction during nitroaldol reactions .
  • Advanced NMR : NOESY or ROESY experiments distinguish diastereomers by spatial proximity of protons .

Q. What strategies optimize reaction conditions for higher yields?

  • Solvent screening : Polar aprotic solvents (e.g., DMF) enhance nitro group reactivity, while THF improves Boc protection efficiency .
  • Catalyst optimization : Lewis acids (e.g., ZnCl2_2) accelerate nitroaldol reactions; enzyme catalysts (e.g., lipases) improve enantioselectivity .
  • In situ monitoring : Use FTIR or Raman spectroscopy to track reaction progress and terminate at maximal conversion .

Data Contradiction Analysis

Example : Conflicting reports on nitro group reduction efficiency.

  • Root cause : Reduction methods (e.g., H2_2/Pd-C vs. Zn/HCl) yield varying byproducts.
  • Resolution :
    • TLC/MS monitoring : Identify intermediates (e.g., hydroxylamine derivatives) .
    • Controlled experiments : Compare catalytic transfer hydrogenation (e.g., ammonium formate) for cleaner reduction .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl 2-(1-hydroxy-2-nitroethyl)pyrrolidine-1-carboxylate
Reactant of Route 2
Tert-butyl 2-(1-hydroxy-2-nitroethyl)pyrrolidine-1-carboxylate

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